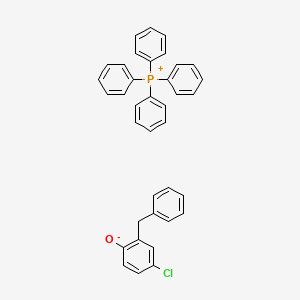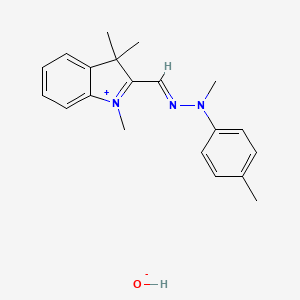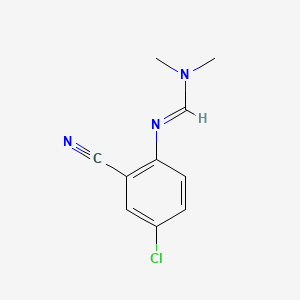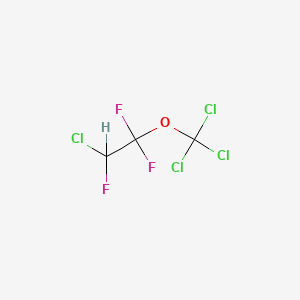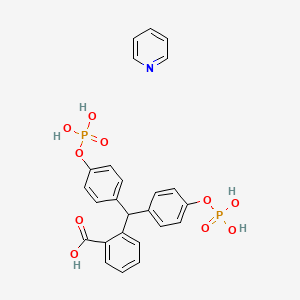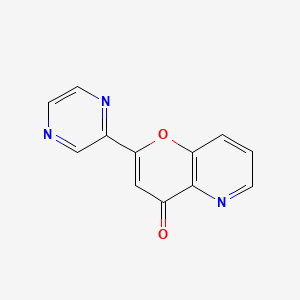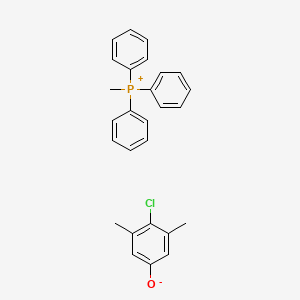
Einecs 301-257-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a long-chain fatty acid amide derived from oleic acid. This compound is part of the European Inventory of Existing Commercial Chemical Substances (EINECS), which includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Octadec-9-enamide can be synthesized through the reaction of oleic acid with ammonia or an amine under specific conditions. The reaction typically involves heating the oleic acid with ammonia or an amine in the presence of a catalyst to form the amide bond. The reaction conditions, such as temperature and pressure, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In industrial settings, octadec-9-enamide is produced through a similar process but on a larger scale. The process involves the continuous feeding of oleic acid and ammonia or an amine into a reactor, where the reaction takes place under controlled conditions. The product is then purified through distillation or crystallization to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Octadec-9-enamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: It can be reduced to form the corresponding amine.
Substitution: It can undergo substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkylating agents.
Major Products Formed
Oxidation: Oxidized derivatives of octadec-9-enamide.
Reduction: Corresponding amines.
Substitution: Substituted amides with different functional groups.
Applications De Recherche Scientifique
Octadec-9-enamide has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other chemical compounds.
Biology: It is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of lubricants, surfactants, and other industrial products.
Mécanisme D'action
The mechanism of action of octadec-9-enamide involves its interaction with specific molecular targets and pathways. It can interact with cell membranes and proteins, affecting their structure and function. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Stearamide: Another long-chain fatty acid amide with similar properties.
Oleamide: A fatty acid amide derived from oleic acid, similar to octadec-9-enamide.
Erucamide: A long-chain fatty acid amide with a similar structure but derived from erucic acid.
Uniqueness
Octadec-9-enamide is unique due to its specific chain length and unsaturation, which can influence its physical and chemical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
93982-68-4 |
|---|---|
Formule moléculaire |
C22H26N2O8 |
Poids moléculaire |
446.4 g/mol |
Nom IUPAC |
2-(2-acetyloxybenzoyl)oxybenzoic acid;(2S)-2,6-diaminohexanoic acid |
InChI |
InChI=1S/C16H12O6.C6H14N2O2/c1-10(17)21-14-9-5-3-7-12(14)16(20)22-13-8-4-2-6-11(13)15(18)19;7-4-2-1-3-5(8)6(9)10/h2-9H,1H3,(H,18,19);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 |
Clé InChI |
LRGULMMVQRVNGO-ZSCHJXSPSA-N |
SMILES isomérique |
CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2C(=O)O.C(CCN)C[C@@H](C(=O)O)N |
SMILES canonique |
CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2C(=O)O.C(CCN)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


